Angustine

Description

Propriétés

Numéro CAS |

40041-96-1 |

|---|---|

Formule moléculaire |

C20H15N3O |

Poids moléculaire |

313.4 g/mol |

Nom IUPAC |

19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one |

InChI |

InChI=1S/C20H15N3O/c1-2-12-10-21-11-16-15(12)9-18-19-14(7-8-23(18)20(16)24)13-5-3-4-6-17(13)22-19/h2-6,9-11,22H,1,7-8H2 |

Clé InChI |

FACXQEOSOVJIPD-UHFFFAOYSA-N |

SMILES |

C=CC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4 |

SMILES canonique |

C=CC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4 |

Autres numéros CAS |

40041-96-1 |

Synonymes |

angustine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Angustine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustine, a naturally occurring alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its key identifiers, physicochemical properties, and spectroscopic data. Furthermore, this document outlines the biosynthetic pathway of this compound and details a representative synthetic protocol. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Identity and Structure

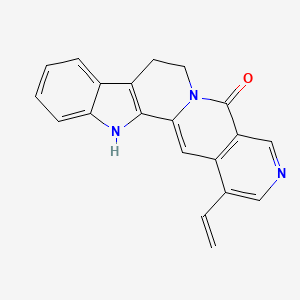

This compound is a complex heterocyclic molecule belonging to the class of beta-carboline alkaloids.[1] Its core structure consists of a pentacyclic ring system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 19-ethenyl-3,13,17-triazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | PubChem[1] |

| SMILES | C=CC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4 | PubChem[1] |

| InChI | InChI=1S/C20H15N3O/c1-2-12-10-21-11-16-15(12)9-18-19-14(7-8-23(18)20(16)24)13-5-3-4-6-17(13)22-19/h2-6,9-11,22H,1,7-8H2 | PubChem[1] |

| CAS Number | 40041-96-1 | LookChem[2], PubChem[1] |

| Molecular Formula | C20H15N3O | LookChem[2], PubChem[1] |

| Molecular Weight | 313.35 g/mol | LookChem[2] |

| Appearance | Yellow Powder | BOC Sciences[] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observations | Source |

| ¹³C NMR | Data available in spectral databases. | PubChem[1] |

| GC-MS | Fragmentation patterns available for identification. | PubChem[1] |

| LC-MS | Precursor Type: [M+H]⁺, m/z: 314.129 | PubChem[1] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A detailed experimental protocol for acquiring high-resolution mass spectrometry data for this compound, based on typical procedures for natural product analysis, is provided below.

Objective: To determine the accurate mass of this compound and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to a final concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by serial dilution.

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Mass Range: m/z 50-1000.

-

Acquisition Mode: Full scan mode for accurate mass measurement.

-

-

Data Analysis: The acquired data is processed using the instrument's software. The accurate mass of the protonated molecule ([M+H]⁺) is determined, and the elemental composition is calculated and compared with the theoretical value for C20H16N3O⁺.

Synthesis and Biosynthesis

This compound is a natural product found in various plant species, including Strychnos johnsonii and Nauclea subdita.[1][4]

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathway for terpenoid indole alkaloids. This intricate process originates from the precursors tryptamine and secologanin.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, a naturally occurring beta-carboline alkaloid. The compilation of its chemical identifiers, physicochemical properties, and spectroscopic data serves as a valuable resource for researchers. The outlined biosynthetic pathway and a representative synthetic protocol offer insights into the formation and potential laboratory synthesis of this complex molecule. Further investigation into the pharmacological properties of this compound is warranted to explore its full therapeutic potential.

References

Angustine Alkaloid: A Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the angustine alkaloid, a bioactive compound with potential therapeutic applications. The document details its natural origins, historical discovery, and available data on its biological activity. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This guide consolidates the current knowledge on this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key information through diagrams to facilitate a deeper understanding of this promising alkaloid.

Introduction

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. They are most often found in plants, but also occur in animals, fungi, and bacteria. Many alkaloids have potent physiological effects on humans and other animals, and some are used as pharmaceuticals, recreational drugs, or in traditional medicine. This compound is a corynanthe-type indole alkaloid that has been identified in several plant species. Its discovery and biological activities have been subjects of scientific inquiry, suggesting its potential as a lead compound for drug discovery. This guide aims to provide an in-depth technical summary of the existing research on this compound.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the Loganiaceae and Rubiaceae families. The most well-documented source is Strychnos angustiflora.

| Plant Species | Family | Plant Part | Reference |

| Strychnos angustiflora | Loganiaceae | Leaves | [1] |

| Strychnos johnsonii | Loganiaceae | Not specified | [2] |

| Cephalanthus natalensis | Rubiaceae | Not specified | [2] |

| Mitragyna inermis | Rubiaceae | Roots and Fruits | [3] |

Table 1: Natural Sources of the this compound Alkaloid

Quantitative Data

The yield of this compound from its natural sources has been reported as "low," though specific quantitative data is scarce in publicly available literature.[1] One study on the cytotoxicity of this compound provides an LD50 value against brine shrimp (Artemia salina), which offers a measure of its biological potency.[3]

| Biological Test | Organism | Result | Reference |

| Cytotoxicity Assay | Artemia salina (brine shrimp) | LD50 = 3.24 µg/mL | [3] |

Table 2: Quantitative Biological Activity of this compound

Discovery and Characterization

The initial discovery and structural elucidation of this compound can be traced back to a Master of Science thesis from 1973.

-

Discoverer: Au Tak-yan, Francis

-

Year of Discovery: 1973

-

Institution: The University of Hong Kong

-

Original Source Material: Leaves of Strychnos angustiflora Benth[1]

The thesis, titled "Structures of Indole Alkaloids from Strychnos angustiflora", described the isolation of three orange-colored alkaloids: angustoline, this compound, and angustidine.[1] The structure of this compound was determined to have the molecular formula C20H15N3O.[1]

Experimental Protocols

General Alkaloid Extraction from Strychnos Leaves

This protocol is based on common acid-base extraction techniques for alkaloids.

Materials:

-

Dried and powdered leaves of Strychnos angustiflora

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), 10% solution

-

Ammonia solution (NH4OH) or Sodium carbonate (Na2CO3) solution

-

Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Appropriate solvents for chromatography (e.g., mixtures of chloroform, methanol, ethyl acetate)

Procedure:

-

Extraction: Macerate the powdered leaves in methanol or ethanol for an extended period (e.g., 24-48 hours) at room temperature. Repeat the extraction process multiple times to ensure complete extraction of the alkaloids.

-

Acidification: Combine the alcoholic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract. Dissolve the crude extract in a 10% HCl solution. This step protonates the basic alkaloids, making them soluble in the aqueous acidic solution.

-

Filtration: Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.

-

Basification: Transfer the acidic aqueous solution to a separatory funnel and basify by adding ammonia solution or sodium carbonate solution until the pH is alkaline (typically pH 9-10). This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Solvent Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the organic extract under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification of this compound

-

Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute the column with a gradient of increasingly polar solvents (e.g., starting with pure chloroform and gradually adding methanol).

-

Fraction Collection and TLC Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent). Combine the fractions containing the compound of interest (this compound).

-

Recrystallization: Further purify the isolated this compound by recrystallization from a suitable solvent system to obtain the pure crystalline compound.

Characterization

The structure of the purified this compound can be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic absorption properties.

Biological Activity and Mechanism of Action

The biological activities of this compound are not extensively studied. However, initial research indicates cytotoxic properties. A study demonstrated that this compound exhibited significant toxicity against brine shrimp (Artemia salina) with a lethal dose 50 (LD50) of 3.24 µg/mL.[3] This level of toxicity is noteworthy when compared to the known anticancer alkaloid berberine hydrochloride (LD50 = 26 µg/mL against the same organism).[3]

The specific mechanism of action and the signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Further research, including in vitro studies on cancer cell lines and receptor binding assays, is required to understand its molecular targets and potential therapeutic applications.

Visualizations

Logical Workflow for this compound Discovery and Study

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Angustine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustine, a bioactive monoterpenoid indole alkaloid (MIA) found predominantly in plant species of the Nauclea and Strychnos genera, has garnered significant interest for its diverse pharmacological activities. Despite its potential, the complete biosynthetic pathway of this compound in plants remains a largely uncharted territory. This technical guide synthesizes the current understanding of this compound biosynthesis, drawing parallels with well-characterized MIA pathways and highlighting the key enzymatic steps and intermediates that are likely involved. While the definitive enzymatic machinery responsible for the final steps of this compound formation is yet to be fully elucidated, this document provides a comprehensive theoretical framework based on established principles of alkaloid biosynthesis. This guide is intended to serve as a foundational resource for researchers dedicated to unraveling the complexities of this compound metabolism, paving the way for metabolic engineering and synthetic biology approaches to enhance its production for pharmaceutical applications.

Introduction

The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, with over 3,000 identified members.[1] Many of these compounds, such as vinblastine, quinine, and strychnine, possess remarkable pharmacological properties and are utilized as therapeutic agents. This compound, a member of the β-carboline subclass of MIAs, has been isolated from various plant sources, including Nauclea species.[2] Its complex pentacyclic structure hints at a sophisticated biosynthetic origin, rooted in the well-established MIA pathway.

This guide will provide an in-depth exploration of the proposed biosynthetic pathway of this compound, commencing from the universal MIA precursor, strictosidine. We will delve into the key intermediates and the classes of enzymes likely responsible for their transformation. Furthermore, this document will outline potential regulatory mechanisms controlling the flux through this pathway and present hypothetical experimental workflows for the definitive elucidation of the this compound biosynthetic route.

The Core Biosynthetic Pathway: From Primary Metabolism to a Pivotal Intermediate

The biosynthesis of all MIAs, including this compound, begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole-containing amino acid tryptophan, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor secologanin.

The initial committed step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine (derived from tryptophan via decarboxylation) and secologanin, catalyzed by the enzyme strictosidine synthase (STR) . This reaction forms the central precursor to all MIAs, strictosidine .[3]

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) , yielding a highly reactive and unstable aglycone. This aglycone is a crucial branch point in MIA biosynthesis and is subsequently converted to the pivotal intermediate, geissoschizine . This conversion is catalyzed by geissoschizine synthase (GS) , a medium-chain alcohol dehydrogenase.[3][4] Geissoschizine stands as a key intermediate from which numerous divergent branches of the MIA pathway emanate, leading to the vast structural diversity observed in this class of alkaloids.[5][6][7][8]

The Divergent Path to this compound: A Hypothetical Framework

From the central intermediate geissoschizine, the biosynthetic pathway is believed to diverge towards the formation of various alkaloid scaffolds through the action of a suite of enzymes, predominantly from the cytochrome P450 family.[8] While the precise enzymatic steps leading to this compound are not yet definitively established, a plausible pathway can be postulated based on the structures of co-occurring alkaloids in Nauclea species and known biochemical transformations in MIA biosynthesis.

A critical intermediate in the biosynthesis of many complex indole alkaloids is 4,21-dehydrogeissoschizine .[2][9] This intermediate can be formed from geissoschizine and is a precursor to heteroyohimbine alkaloids via the action of cathenamine synthase.[9] It is hypothesized that a similar oxidative transformation of the geissoschizine core is the entry point into the this compound-specific branch of the pathway.

The proposed pathway from geissoschizine to this compound likely involves a series of oxidations, cyclizations, and rearrangements catalyzed by specific enzymes that are yet to be characterized. Key hypothetical intermediates may include dehydrogeissoschizine and other oxidized derivatives. The formation of the characteristic β-carboline structure of this compound would necessitate an intramolecular cyclization involving the indole nitrogen.

Quantitative Data

As the specific enzymes in the this compound biosynthetic pathway remain to be definitively identified and characterized, quantitative data such as enzyme kinetics and metabolite concentrations are currently unavailable in the literature. The following table is presented as a template for the future compilation of such data once it becomes available through empirical research.

| Enzyme/Metabolite | Plant Source | Km (µM) | Vmax (pkat/mg) | kcat (s-1) | Concentration (µg/g FW) | Reference |

| Geissoschizine Oxidase (putative) | Nauclea sp. | N/A | N/A | N/A | N/A | TBD |

| This compound Synthase (putative) | Nauclea sp. | N/A | N/A | N/A | N/A | TBD |

| Geissoschizine | Nauclea sp. | N/A | N/A | N/A | TBD | TBD |

| This compound | Nauclea sp. | N/A | N/A | N/A | TBD | TBD |

Experimental Protocols for Pathway Elucidation

The definitive elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining transcriptomics, proteomics, metabolomics, and classical biochemical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding biosynthetic enzymes in the this compound pathway from a known this compound-producing plant (e.g., Nauclea latifolia).

Methodology:

-

Plant Material: Collect tissues from Nauclea latifolia known to accumulate this compound (e.g., root bark).

-

RNA Extraction and Sequencing: Extract total RNA from the tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence homology to known alkaloid biosynthetic genes from other species, particularly those from the cytochrome P450, dehydrogenase, and methyltransferase families.

-

Differential Expression Analysis: If applicable, compare the transcriptomes of high- and low-Angustine producing tissues or plants treated with elicitors (e.g., methyl jasmonate) to identify co-expressed gene clusters that are upregulated in correlation with this compound accumulation.

-

Candidate Gene Selection: Select candidate genes for functional characterization based on their annotation and expression profiles.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or S. cerevisiae). Express and purify the recombinant proteins.

-

Enzyme Assays:

-

Substrate Feeding: Incubate the purified recombinant enzyme with a potential substrate (e.g., geissoschizine, 4,21-dehydrogeissoschizine) and necessary co-factors (e.g., NADPH for cytochrome P450s).

-

Product Detection: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

-

Structure Elucidation: If a new product is formed, purify it and determine its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Kinetic Analysis: Once the substrate and product are confirmed, perform enzyme kinetic studies to determine the Km, Vmax, and kcat values.

In Vivo Gene Silencing

Objective: To confirm the in vivo function of a candidate gene in this compound biosynthesis.

Methodology:

-

Virus-Induced Gene Silencing (VIGS):

-

Construct a VIGS vector containing a fragment of the target candidate gene.

-

Infiltrate young Nauclea plants with Agrobacterium tumefaciens carrying the VIGS construct.

-

-

Metabolite Analysis: After a period of gene silencing, extract alkaloids from the silenced and control plants.

-

Quantification: Quantify the levels of this compound and its proposed precursors using LC-MS. A significant reduction in this compound accumulation in the silenced plants compared to the controls would confirm the gene's involvement in the pathway.

Regulation of this compound Biosynthesis

The biosynthesis of MIAs is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli such as herbivory or pathogen attack. This regulation is primarily mediated by a network of transcription factors (TFs).[5]

Jasmonate Signaling: The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that induce the expression of many alkaloid biosynthetic genes.[10] The JA signaling cascade involves the degradation of JAZ repressor proteins, leading to the activation of various TF families, including:

-

AP2/ERF (APETALA2/Ethylene Response Factor) TFs: Such as the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins in Catharanthus roseus.[10]

-

bHLH (basic Helix-Loop-Helix) TFs: Which often work in concert with other TFs.[5][11]

-

MYB TFs: Another large family of TFs involved in regulating secondary metabolism.

-

WRKY TFs: Which are also known to be involved in plant defense responses.[5]

It is highly probable that the biosynthesis of this compound in Nauclea species is also under the control of a similar jasmonate-responsive regulatory network. The identification of the specific TFs that bind to the promoters of this compound biosynthetic genes will be crucial for understanding the regulation of its production.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating yet unresolved chapter in the study of plant alkaloid metabolism. While the foundational pathway from primary metabolites to the key intermediate geissoschizine is well-established, the specific enzymatic transformations that sculpt the unique this compound scaffold remain to be discovered. This technical guide has provided a comprehensive overview of the current hypothetical framework for this compound biosynthesis, drawing upon the wealth of knowledge from the broader field of MIA research.

The experimental strategies outlined herein, particularly the integration of multi-omics approaches with classical biochemistry, provide a clear roadmap for the definitive elucidation of this pathway. The identification and characterization of the complete set of biosynthetic enzymes and their regulatory networks will not only be a significant contribution to our fundamental understanding of plant metabolic diversity but will also unlock the potential for the metabolic engineering of this compound production in heterologous systems. Such advancements hold immense promise for the sustainable and scalable production of this valuable natural product for future pharmaceutical development.

References

- 1. Indole Alkaloids from the Leaves of Nauclea officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naucline, a New Indole Alkaloid from the Bark of Nauclea officinalis † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ORCAnization of jasmonate-responsive gene expression in alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

Angustine: A Technical Guide for Researchers

An In-depth Technical Guide on the Indole Alkaloid Angustine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring monoterpene indole alkaloid, has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological effects, and detailed experimental methodologies. The information presented is intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is an alkaloid found in various plant species, including those of the Nauclea and Mitragyna genera. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value |

| CAS Number | 40041-96-1 |

| Molecular Formula | C₂₀H₁₅N₃O |

| Molecular Weight | Approximately 313.36 g/mol |

| Appearance | Data not available in the searched results. |

| Solubility | Data not available in the searched results. |

| Melting Point | Data not available in the searched results. |

Biological Activities and Mechanism of Action

Current research has identified several key biological activities of this compound, primarily focusing on its cytotoxicity and enzyme inhibition properties.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects in preclinical studies. A key study investigating the chemical constituents of Mitragyna inermis reported potent activity of this compound in the brine shrimp (Artemia salina) lethality assay.[1]

| Assay | Endpoint | Result |

| Brine Shrimp Lethality Bioassay | LD₅₀ | 3.24 µg/mL |

This level of cytotoxicity is noteworthy, as it is more potent than that of berberine hydrochloride, a well-known anticancer alkaloid, in the same assay.

Enzyme Inhibition

Research on the alkaloids from Nauclea latifolia has revealed that this compound is an inhibitor of both butyrylcholinesterase (BChE) and monoamine oxidase A (MAO-A). The inhibition of MAO-A by this compound has been characterized as reversible and competitive.

| Enzyme | Activity | Potency (IC₅₀) |

| Butyrylcholinesterase (BChE) | Inhibition | Data not available |

| Monoamine Oxidase A (MAO-A) | Inhibition | Data not available |

The inhibition of MAO-A, a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine, suggests that this compound may have psychoactive or neuro-modulatory properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable experimental protocols for the key bioassays in which this compound has been evaluated, based on standard laboratory practices.

Brine Shrimp Lethality Assay

This assay is a common preliminary screen for cytotoxicity.

Objective: To determine the median lethal dose (LD₅₀) of this compound against brine shrimp nauplii.

Methodology:

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with artificial seawater to obtain a range of test concentrations.

-

Exposure: Ten to fifteen brine shrimp nauplii are transferred into each well of a 24-well plate. The various concentrations of this compound solution are then added. A control group with the solvent and a negative control with only seawater are also included.

-

Incubation: The plates are incubated for 24 hours under illumination.

-

Data Collection: The number of dead nauplii in each well is counted.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LD₅₀ value is determined using probit analysis or other appropriate statistical methods.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A.

Objective: To determine the inhibitory effect of this compound on MAO-A activity.

Methodology:

-

Enzyme and Substrate Preparation: A solution of recombinant human MAO-A and a suitable substrate (e.g., kynuramine) are prepared in an appropriate buffer (e.g., phosphate buffer).

-

Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted.

-

Assay Procedure: The enzyme, buffer, and varying concentrations of this compound (or a known MAO-A inhibitor as a positive control) are pre-incubated in a 96-well plate.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The reaction is monitored by measuring the increase in fluorescence or absorbance resulting from the metabolism of the substrate over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control (no inhibitor), and the IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed with varying substrate concentrations.

Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman's method to quantify the activity of BChE.

Objective: To determine the inhibitory effect of this compound on BChE activity.

Methodology:

-

Reagent Preparation: Solutions of BChE (from equine serum or recombinant human), the substrate butyrylthiocholine iodide, and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a phosphate buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted.

-

Assay Procedure: The enzyme, buffer, DTNB, and varying concentrations of this compound (or a known BChE inhibitor like galantamine as a positive control) are mixed in a 96-well plate.

-

Reaction Initiation: The reaction is started by adding the substrate, butyrylthiocholine iodide.

-

Detection: The hydrolysis of the substrate by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured at approximately 412 nm over time using a plate reader.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on MAO-A suggests a potential impact on monoaminergic signaling pathways. The following diagram illustrates the logical relationship of MAO-A inhibition.

Caption: this compound's inhibition of MAO-A prevents neurotransmitter degradation.

Future Directions

The existing data on this compound provides a compelling basis for further research. Key areas for future investigation include:

-

Anticancer Research: Elucidating the specific mechanisms underlying its cytotoxicity. This should involve screening against a panel of human cancer cell lines, investigating its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways.

-

Neuropharmacology: A more in-depth characterization of its MAO-A inhibitory activity is warranted, including determination of its IC₅₀ value and selectivity over MAO-B. Further studies could explore its potential as an antidepressant or anxiolytic agent in animal models.

-

Pharmacokinetics and Toxicology: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties and potential for therapeutic development.

Conclusion

This compound is a bioactive indole alkaloid with demonstrated cytotoxic and enzyme-inhibiting properties. This technical guide has summarized the current knowledge of its chemical properties and biological activities, and provided detailed experimental protocols to facilitate further research. The potent biological profile of this compound suggests that it is a promising candidate for further investigation in the fields of oncology and neuropharmacology.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Angustine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustine is a naturally occurring β-carboline alkaloid that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. As a member of this prominent class of nitrogen-containing heterocyclic compounds, this compound exhibits a range of biological activities that warrant detailed investigation for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its characterization, and insights into its potential mechanisms of action.

Chemical Identity and Structure

This compound is chemically designated as 1-Vinyl-8,13-dihydroindolo[2′,3′:3,4]pyrido[1,2-b][1][2]naphthyridin-5(7H)-one. Its molecular structure consists of a pentacyclic ring system, incorporating an indole nucleus fused to a pyridonaphthyridine moiety, with a vinyl substituent.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 40041-96-1 |

| Molecular Formula | C₂₀H₁₅N₃O |

| Molecular Weight | 313.36 g/mol |

| IUPAC Name | 1-ethenyl-8,13-dihydroindolo[2',3':3,4]pyrido[1,2-b][1][2]naphthyridin-5(7H)-one |

Physical Properties

Experimentally determined physical properties for this compound are not extensively reported in readily available literature. The data presented below is a combination of predicted values from computational models and information from commercial suppliers. Further experimental validation is required for definitive characterization.

Table 2: Physical Properties of this compound

| Property | Value/Description | Source |

| Melting Point | Not reported | |

| Boiling Point | ~648.2 °C at 760 mmHg (Predicted) | [3] |

| Appearance | Yellowish amorphous solid | [4] |

| Solubility | Data not available. As a complex alkaloid, it is likely to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols. | |

| Density | ~1.4 g/cm³ (Predicted) | [3] |

Chemical and Spectroscopic Properties

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. These methods provide a fingerprint for the molecule, confirming its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Alkaloids with aromatic ring structures, such as this compound, typically exhibit characteristic absorption peaks in the UV-Vis spectrum between 240-450 nm.[5] Specific UV-Vis data for this compound has been reported in literature concerning its isolation.

Table 3: UV-Vis Spectral Data for this compound

| λmax (nm) | Solvent | Reference |

| Not explicitly stated in abstract | Not specified | [6] |

Note: Detailed absorption maxima would be found within the full experimental section of the cited literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals the presence of key functional groups within its structure.

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1638 | Conjugated Carbonyl (C=O) stretching | [4] |

| Other characteristic peaks | Aromatic C=C stretching, C-N stretching, C-H bending | [6] |

Note: A full FT-IR spectrum would provide more detailed information on the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise connectivity of atoms in the this compound molecule. The chemical shifts provide information about the electronic environment of each proton and carbon atom.

Table 5: Key ¹H and ¹³C NMR Signals for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Features | Reference |

| ¹H NMR | Aromatic protons, vinyl protons, methylene protons, NH proton | β-carboline skeleton, vinyl group | [4][6] |

| ¹³C NMR | Carbonyl carbon, aromatic carbons, vinyl carbons, aliphatic carbons | Complete carbon framework | [4][6] |

Note: Detailed and assigned NMR data is typically found in publications reporting the isolation or synthesis of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Table 6: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Reference |

| LCMS-IT-TOF | 319.1450 (for a related new alkaloid, demonstrating the technique used) | [4] |

| ESI-MS | Data would be available in the full text | [6] |

Experimental Protocols

Isolation of this compound from Nauclea officinalis

A general procedure for the isolation of alkaloids from Nauclea officinalis involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., bark or leaves) is extracted with a suitable solvent, such as 95% ethanol or dichloromethane.[4][6]

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components. This typically involves dissolving the extract in an acidic aqueous solution, followed by washing with an organic solvent. The aqueous layer is then basified, and the free alkaloids are extracted into an immiscible organic solvent.

-

Chromatography: The crude alkaloid mixture is then purified using various chromatographic techniques, which may include:

The following diagram illustrates a general workflow for the isolation of this compound.

Synthesis of this compound

A synthetic route for this compound has been reported, providing a means to obtain the compound for further study without reliance on natural sources. A brief outline of a synthetic approach is as follows:

-

Condensation of ethyl oxalate with 4-methyl-5-vinylnicotinonitrile.

-

Condensation of the resulting lactone with tryptamine.

-

Hydrolysis and subsequent cyclization to yield this compound.

A detailed, step-by-step protocol with reaction conditions, purification methods, and characterization of intermediates would be necessary for replication and is typically found in specialized synthetic chemistry literature.

Biological Activity and Potential Signaling Pathways

This compound, as a β-carboline alkaloid, is of interest for its potential anticancer properties. Research on related compounds suggests several mechanisms of action that may be relevant to this compound.

Proposed Anticancer Mechanism of Action

Studies on β-carboline alkaloids indicate that their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis (programmed cell death) and the generation of oxidative stress.[3][8] A plausible signaling pathway for this compound's anticancer activity, based on literature for related compounds, is a multi-faceted process involving:

-

Induction of Oxidative Stress: this compound may increase the intracellular levels of reactive oxygen species (ROS), leading to cellular damage.[9][10]

-

Mitochondrial Pathway of Apoptosis: The increase in ROS can lead to the disruption of the mitochondrial membrane potential, triggering the release of pro-apoptotic factors like cytochrome c.[11]

-

Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular proteins and the execution of apoptosis.

-

Modulation of Signaling Pathways: β-carboline alkaloids have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PTEN/ERK pathway.[3] this compound may upregulate the tumor suppressor PTEN and downregulate the pro-survival ERK pathway.

The following diagram illustrates a proposed signaling pathway for the anticancer activity of this compound.

Conclusion

This compound is a promising natural product with potential for development as a therapeutic agent. This guide has summarized the currently available information on its physical and chemical properties, highlighting the need for further experimental validation of some data points. The spectroscopic data provides a basis for its identification and characterization. The proposed mechanism of action, based on related β-carboline alkaloids, offers a starting point for further pharmacological investigation into its anticancer effects. Future research should focus on obtaining definitive experimental data for its physical properties, detailed elucidation of its metabolic fate, and comprehensive studies to confirm its mechanism of action in various cancer models.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naucline, a New Indole Alkaloid from the Bark of Nauclea officinalis † - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative Stress-Inducing Anticancer Therapies: Taking a Closer Look at Their Immunomodulating Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of oxidative stress by anticancer drugs in the presence and absence of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-carbolines induce apoptosis in cultured cerebellar granule neurons via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of Angustine: A Technical Guide for Researchers

Introduction

Angustine, a naturally occurring beta-carboline alkaloid, has garnered interest within the scientific community for its potential biological activities, including its role in inducing apoptosis in cancer cells. Found in plant species such as Strychnos johnsonii and Cephalanthus natalensis, understanding its physicochemical properties is paramount for advancing its research and development as a potential therapeutic agent.[1] A critical parameter in early-stage drug development is the compound's solubility in various organic solvents, which influences everything from extraction and purification to formulation and bioavailability.

This technical guide provides an in-depth overview of the known solubility characteristics of this compound and related beta-carboline alkaloids. Due to the limited availability of specific quantitative data for this compound, this document also presents a detailed, generalized experimental protocol for determining its solubility, empowering researchers to generate this critical data in their own laboratories.

Solubility of Beta-Carboline Alkaloids

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, general solubility trends for the broader class of beta-carboline alkaloids offer valuable insights. Alkaloids, in their free base form, are typically characterized by poor solubility in water and better solubility in organic solvents.[2] The solubility is largely dictated by the polarity of the solvent and the specific functional groups on the alkaloid's structure.

The following table summarizes the qualitative solubility of beta-carboline alkaloids in common organic solvents based on available chemical literature. This information can serve as a preliminary guide for solvent selection in studies involving this compound.

| Solvent Class | Example Solvents | Qualitative Solubility of Beta-Carboline Alkaloids |

| Alcohols | Methanol, Ethanol | Generally Soluble[3] |

| Ketones | Acetone | Generally Soluble[3] |

| Esters | Ethyl Acetate | Generally Soluble[3] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Generally Soluble[3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble |

| Hydrocarbons | n-Hexane, Toluene | Generally Insoluble[3] |

| Aqueous | Water | Generally Insoluble[2][4] |

Note: This table represents general trends for beta-carboline alkaloids. The actual solubility of this compound may vary and should be experimentally determined.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is widely regarded as the "gold standard" due to its ability to determine thermodynamic equilibrium solubility.[1][5] This protocol outlines the necessary steps for implementing this method, followed by quantification using High-Performance Liquid Chromatography (HPLC), a common and accurate analytical technique for this purpose.[6][7]

Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility testing.

Detailed Methodology

1. Materials and Equipment:

-

This compound (solid, pure form)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. Ensuring an excess of solid is visible is crucial for achieving saturation.[5]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[8][9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow any undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Draw the solution using a syringe and pass it through a solvent-compatible filter (e.g., PTFE) to remove any solid particles.

-

-

Carefully collect a precise volume of the clear supernatant.

-

Perform serial dilutions of the supernatant with the same solvent to bring the concentration of this compound within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Method Development: Develop a suitable HPLC method for this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted supernatant samples into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.[7] Calculate the original solubility in the saturated solution by multiplying the concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Conclusion

While a comprehensive, publicly available database for the quantitative solubility of this compound in various organic solvents is currently lacking, the general characteristics of beta-carboline alkaloids suggest good solubility in polar organic solvents like alcohols, acetone, and DMSO. For researchers in drug discovery and development, the experimental determination of this property is a critical step. The detailed shake-flask protocol provided herein offers a robust and reliable methodology for generating this essential data, thereby facilitating further investigation into the therapeutic potential of this compound.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Alkaloids [m.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.isciii.es [scielo.isciii.es]

- 7. pharmaguru.co [pharmaguru.co]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to Angiotensin Research: From Discovery to Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of angiotensin research, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this critical physiological system. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways and experimental protocols that are central to the field.

Historical Overview: Unraveling the Renin-Angiotensin System

The journey of angiotensin research began in 1898 when Robert Tigerstedt and Per Bergman identified a pressor substance in renal extracts, which they named "renin". However, it wasn't until the 1930s that the significance of this discovery began to unfold. In 1934, Harry Goldblatt's work on experimental hypertension in dogs, induced by renal artery clamping, provided a crucial model for studying the underlying mechanisms.

A pivotal moment arrived around 1936 when two independent research groups, one in Argentina and the other in the United States, demonstrated that a substance secreted by ischemic kidneys was responsible for the hypertensive effect. This substance was found to be the product of an enzymatic reaction between renin and a plasma protein. The Argentine group, led by Eduardo Braun-Menéndez, named it "hypertensin," while the American group, under Irvine Page, called it "angiotonin." In a landmark agreement in 1958, the two groups settled on the unified term "angiotensin".

Subsequent research focused on elucidating the components and functions of what is now known as the renin-angiotensin system (RAS). Key milestones include the identification of angiotensin I as the inactive precursor and its conversion to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). The discovery of distinct angiotensin receptors, primarily the AT1 and AT2 receptors, further refined the understanding of angiotensin's diverse physiological and pathological roles. The development of ACE inhibitors in the late 1970s marked a significant therapeutic breakthrough, confirming the central role of angiotensin II in blood pressure regulation and the pathophysiology of cardiovascular diseases.

Angiotensin Signaling Pathways

The physiological effects of angiotensin II are mediated through a complex network of signaling pathways, primarily initiated by its binding to two main G protein-coupled receptors: the angiotensin II type 1 (AT1) receptor and the angiotensin II type 2 (AT2) receptor.

The Renin-Angiotensin System (RAS) Cascade

The canonical RAS pathway begins with the cleavage of angiotensinogen, a protein produced by the liver, by the enzyme renin, which is released from the kidneys. This reaction produces the inactive decapeptide, angiotensin I. Angiotensin I is then converted to the biologically active octapeptide, angiotensin II, by the angiotensin-converting enzyme (ACE), which is predominantly found in the lungs.

Caption: The Renin-Angiotensin System (RAS) cascade.

AT1 Receptor Signaling

The AT1 receptor is responsible for most of the well-known physiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sodium retention. Upon binding of angiotensin II, the AT1 receptor activates several downstream signaling cascades:

-

Gq/11 Pathway: This is the primary signaling pathway for the AT1 receptor. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and cell growth.

-

G12/13 Pathway: The AT1 receptor can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is implicated in vascular remodeling and the development of hypertension.

-

G protein-Independent Signaling: The AT1 receptor can also signal independently of G proteins through β-arrestin-mediated pathways, which can lead to the activation of mitogen-activated protein kinases (MAPKs).

Caption: Simplified AT1 Receptor Signaling Pathway (Gq/11).

AT2 Receptor Signaling

The AT2 receptor is generally considered to have effects that counterbalance those of the AT1 receptor, including vasodilation and anti-inflammatory actions. The signaling mechanisms of the AT2 receptor are less well-defined but are thought to involve the activation of protein phosphatases and the production of nitric oxide (NO).

Quantitative Data in Angiotensin Research

The following tables summarize key quantitative data from various studies on angiotensin.

Table 1: Plasma Concentrations of Angiotensin Peptides

| Peptide | Human Plasma (pmol/L) | Rat Plasma (pmol/L) |

| Angiotensin I | 21 ± 1 | 67 ± 8 |

| Angiotensin II | 6.6 ± 0.5 | 14 ± 1 |

Data are presented as mean ± SEM.

Table 2: Effect of Angiotensin II Infusion on Blood Pressure in Mice

| Treatment Group | Baseline Mean Arterial Pressure (mmHg) | Mean Arterial Pressure after 3 weeks of Ang II Infusion (mmHg) | Change in Mean Arterial Pressure (mmHg) |

| Control | 111 ± 2 | 113 ± 3 | +2 ± 2 |

| Angiotensin II (1000 ng/kg/min) | 111 ± 2 | 166 ± 3 | +55 ± 3 |

Data are presented as mean ± SEM.

Table 3: Effect of Angiotensin II on Blood Pressure in Patients with Circulatory Shock

| Blood Pressure Parameter | Initial Weighted Mean (mmHg) | Post-Angiotensin II Weighted Mean (mmHg) | Percentage Increase |

| Mean Arterial Pressure (MAP) | 63.3 | 78.1 | 23.4% |

| Systolic Blood Pressure (SBP) | 56.9 | 128.2 | 125.2% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in angiotensin research.

Protocol 1: Induction of Hypertension in Mice using Angiotensin II Infusion

Objective: To create a mouse model of hypertension by chronic administration of angiotensin II.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Angiotensin II

-

Osmotic minipumps (e.g., Alzet Model 2004)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools

-

Blood pressure measurement system (e.g., tail-cuff method)

Procedure:

-

Baseline Blood Pressure Measurement: Acclimatize the mice to the tail-cuff procedure for several days. Measure and record the baseline systolic blood pressure for three consecutive days.

-

Pump Preparation: Under sterile conditions, fill the osmotic minipumps with a solution of angiotensin II calculated to deliver the desired dose (e.g., 490 or 1000 ng/kg/min).

-

Surgical Implantation:

-

Anesthetize the mouse using isoflurane.

-

Make a small subcutaneous incision on the back of the mouse.

-

Implant the filled osmotic minipump into the subcutaneous space.

-

Close the incision with sutures or surgical staples.

-

-

Post-Operative Care: Monitor the mice for recovery from anesthesia and any signs of distress.

-

Blood Pressure Monitoring: Measure and record the systolic blood pressure at regular intervals (e.g., weekly) for the duration of the infusion (typically 3-4 weeks).

Caption: Workflow for Angiotensin II-induced hypertension model.

Protocol 2: Measurement of Angiotensin-Converting Enzyme (ACE) Activity

Objective: To quantify the enzymatic activity of ACE in biological samples (e.g., serum, tissue homogenates).

Materials:

-

Spectrophotometer or fluorometer

-

96-well microplate

-

ACE substrate (e.g., FAPGG or a fluorogenic substrate)

-

ACE inhibitor (for control, e.g., captopril)

-

Assay buffer

-

Biological sample (serum, plasma, or tissue homogenate)

Procedure:

-

Sample Preparation: If using tissue, homogenize in an appropriate buffer and centrifuge to obtain the supernatant. Dilute serum or plasma samples as needed with the assay buffer.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the biological sample to the appropriate wells.

-

For negative control wells, add an ACE inhibitor.

-

Pre-incubate the plate at 37°C for a short period.

-

-

Initiate Reaction: Add the ACE substrate to all wells to start the enzymatic reaction.

-

Measurement:

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength (this is the time-zero reading).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

After incubation, measure the absorbance or fluorescence again.

-

-

Calculation: The ACE activity is calculated based on the change in absorbance or fluorescence over time, after subtracting the values from the negative control wells. The activity is typically expressed in units per liter (U/L).

Protocol 3: Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of angiotensin II receptors in a tissue preparation.

Materials:

-

Radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Ang II)

-

Unlabeled angiotensin II (for competition)

-

Membrane preparation from a tissue expressing angiotensin II receptors (e.g., rat liver)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.

-

Saturation Binding Assay:

-

Set up a series of tubes containing a fixed amount of membrane preparation.

-

Add increasing concentrations of the radiolabeled angiotensin II analog to these tubes.

-

For non-specific binding, set up a parallel set of tubes that also contain a high concentration of unlabeled angiotensin II.

-

Incubate the tubes to allow binding to reach equilibrium.

-

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer.

-

Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Plot the specific binding versus the concentration of the radioligand.

-

Analyze the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

-

This guide provides a foundational understanding of angiotensin research. For more specific applications and advanced techniques, researchers are encouraged to consult the primary literature and specialized methodology publications.

An In-depth Technical Guide to Angustine Derivatives and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this compound and related monoterpenoid indole alkaloids, primarily isolated from the Nauclea genus. The information is compiled for professionals in drug discovery and medicinal chemistry, with a focus on quantitative data, experimental methodologies, and cellular pathways.

Introduction: The this compound Scaffold

This compound is a naturally occurring indoloquinolizidinone alkaloid belonging to the beta-carboline family. It is a prominent member of the Corynanthe-type alkaloids, a class known for a wide array of biological activities. This compound and its structural relatives, such as nauclefine, angustidine, and naucletine, are most notably isolated from plants of the Nauclea genus (family Rubiaceae), which have a history of use in traditional Chinese medicine.[1] These compounds share a pentacyclic aromatic core, which serves as a privileged scaffold for interacting with various biological targets. Their diverse pharmacological properties, including vasorelaxant, cytotoxic, and anti-inflammatory effects, make them and their synthetic derivatives attractive starting points for drug development.[1][2]

Synthesis of this compound and Related Alkaloids

The total synthesis of this compound was first reported by Kametani et al. in 1976. The general strategy involves the construction of the complex pentacyclic system through key bond-forming reactions that assemble the indole and pyridine moieties into the characteristic indoloquinolizidinone core. While the detailed experimental procedures from the original publications are not fully accessible, the overall workflow provides a roadmap for synthetic chemists.

Below is a generalized workflow representing a common synthetic approach to the this compound core, which typically involves the condensation of a tryptamine derivative with a functionalized pyridine component, followed by cyclization and aromatization steps to yield the final pentacyclic structure.

Caption: Generalized workflow for the synthesis of the this compound alkaloid core.

Biological Activity and Quantitative Data

This compound and its related alkaloids from Nauclea species exhibit a range of biological activities. The most well-documented effects are vasorelaxant and cytotoxic activities.

Vasorelaxant Activity

Several studies have demonstrated the potent vasorelaxant effects of this compound and co-isolated alkaloids on isolated rat aorta.[3] This activity is endothelium-dependent and is believed to be mediated by the release of nitric oxide.[2] Naucline showed 90% relaxation at a concentration of 1 x 10⁻⁵ M, while this compound, nauclefine, and naucletine produced over 90% relaxation at the same concentration.[3]

| Compound | Assay System | Concentration | Effect | Reference |

| This compound | Isolated Rat Aorta | 1 x 10⁻⁵ M | > 90% Relaxation | [3] |

| Nauclefine | Isolated Rat Aorta | 1 x 10⁻⁵ M | > 90% Relaxation | [3] |

| Naucletine | Isolated Rat Aorta | 1 x 10⁻⁵ M | > 90% Relaxation | [3] |

| Naucline | Isolated Rat Aorta | 1 x 10⁻⁵ M | 90% Relaxation | [3] |

Cytotoxic Activity

Various alkaloids isolated from Nauclea species have shown significant cytotoxicity against a panel of human cancer cell lines. While this compound itself was not evaluated in these specific studies, its close structural analogs and derivatives displayed potent activity, highlighting the potential of this scaffold in oncology research.[1][2][4][5]

| Compound/Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |

| Naucleaoral A | HeLa | 4.0 | [4] |

| Naucleaoral B | HeLa | 7.8 | [4] |

| KB | 9.5 | [4] | |

| Naucleamide H | HepG-2 | 19.59 | [1][2] |

| (±)-19-O-butylangustoline | HepG-2 | 5.53 | [1][2] |

| SKOV3 | 23.11 | [1][2] | |

| HeLa | 31.30 | [1][2] | |

| MCF-7 | 32.42 | [1][2] | |

| KB | 37.26 | [1][2] | |

| Nauclorienine | Various* | Comparable to Cisplatin | [5] |

*HL-60, SMMC-7721, A-549, MCF-7, SW480

Mechanism of Action: The Nitric Oxide Pathway

The primary mechanism for the vasorelaxant activity of this compound-type alkaloids is the stimulation of endothelial Nitric Oxide Synthase (eNOS).[2] In the vascular endothelium, the alkaloid triggers a signaling cascade that increases intracellular calcium (Ca²⁺). Calcium ions bind to calmodulin (CaM), forming a Ca²⁺/CaM complex that activates eNOS.[6][7] Activated eNOS catalyzes the five-electron oxidation of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct.[8]

NO, being a small, lipophilic gas, rapidly diffuses from the endothelial cells into adjacent vascular smooth muscle cells. There, it binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular Ca²⁺ concentration within the smooth muscle cell and the dephosphorylation of myosin light chains, resulting in muscle relaxation and vasodilation.[8]

Caption: Endothelium-dependent vasorelaxation pathway activated by this compound alkaloids.

Experimental Protocols

This section provides a representative protocol for a key biological assay used to characterize this compound alkaloids.

Protocol: Isolated Rat Aorta Vasorelaxant Assay

This protocol is a composite representation based on standard methodologies for evaluating vasorelaxant effects of compounds.[3][9][10]

Objective: To determine the vasorelaxant effect of test compounds on pre-constricted thoracic aorta rings isolated from rats.

1. Materials and Reagents:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit (K-H) Solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1)

-

Phenylephrine (PE) and Potassium Chloride (KCl) for pre-constriction

-

Acetylcholine (ACh) for endothelium integrity check

-

Test compounds (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Organ bath system with isometric force transducers

2. Aortic Ring Preparation:

-

Humanely euthanize the rat via approved methods (e.g., anesthetic overdose).

-

Immediately perform a thoracotomy and carefully excise the descending thoracic aorta.

-

Place the aorta in cold, oxygenated K-H solution.

-

Under a dissecting microscope, carefully remove adherent connective and adipose tissues.

-

Cut the cleaned aorta into rings of 3-4 mm in length.

-

For endothelium-denuded rings (if required), gently rub the intimal surface of the vessel with a fine wire or wooden stick.

3. Experimental Procedure:

-

Suspend each aortic ring between two stainless-steel hooks in an organ bath chamber containing 20 mL of K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g. Change the K-H solution every 15-20 minutes during equilibration.

-

After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.

-

To confirm endothelial integrity, pre-constrict the rings with 1 µM Phenylephrine (PE). Once a stable contractile plateau is reached, add 10 µM Acetylcholine (ACh). A relaxation of >80% indicates an intact endothelium. Rings with <10% relaxation are considered endothelium-denuded.

-

Wash the rings thoroughly with K-H solution and allow them to return to baseline tension.

-

Induce a stable submaximal contraction with PE (1 µM).

-

Once the contraction is stable, add the test compound (e.g., this compound) in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

-

Record the tension changes at each concentration. The relaxation is expressed as a percentage of the PE-induced contraction.

4. Data Analysis:

-

Calculate the percentage relaxation for each concentration of the test compound.

-

Construct concentration-response curves and determine the EC₅₀ (concentration causing 50% of the maximal relaxation) values.

Conclusion and Future Directions

This compound and its related Nauclea alkaloids represent a promising class of natural products with significant therapeutic potential. Their potent vasorelaxant and cytotoxic activities, coupled with a well-defined mechanism of action for vasorelaxation involving the nitric oxide pathway, provide a solid foundation for further investigation. Future research should focus on the total synthesis of a broader range of derivatives to establish clear structure-activity relationships (SAR) for both cytotoxicity and vasorelaxation. Elucidating the precise molecular targets responsible for their anticancer effects and investigating their in vivo efficacy and safety profiles are critical next steps in translating these fascinating natural products into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Two new indole alkaloids from Nauclea officinalis and their evaluation for cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]

- 4. Two new cytotoxic isomeric indole alkaloids from the roots of Nauclea orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic indole alkaloids from Nauclea orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 9. Vasorelaxant effects and its mechanisms of the rhizome of Acorus gramineus on isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Potential Biological Activities of Angustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustine, a naturally occurring β-carboline alkaloid, has garnered scientific interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound, with a focus on its anticancer, antimalarial, antimicrobial, and enzyme-inhibitory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a monoterpene indole alkaloid found in several plant species, including those from the Nauclea and Mitragyna genera. The β-carboline scaffold is a common feature in a variety of biologically active compounds, and as such, this compound has been the subject of investigations to elucidate its therapeutic potential. This guide consolidates the existing scientific literature on the biological activities of this compound, presenting a technical resource for further research and development.

Anticancer Activity

While the broader class of β-carboline alkaloids has shown promise in oncology, specific data on the anticancer activity of this compound against human cancer cell lines remains limited in the currently available literature. General studies on related compounds suggest that potential mechanisms of action could include the induction of apoptosis and cell cycle arrest.

Cytotoxicity

At present, specific IC50 values for this compound against common cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) are not extensively reported in publicly accessible research. One study has reported the cytotoxic activity of this compound against brine shrimp (Artemia salina), with a lethal dose (LD50) of 3.24 µg/mL, indicating its potential for cytotoxicity.

Table 1: Cytotoxicity Data for this compound

| Test Organism/Cell Line | Assay | Result (Unit) |

| Artemia salina | Brine Shrimp Lethality Assay | LD50: 3.24 (µg/mL) |

Mechanism of Action: Apoptosis

The induction of apoptosis is a key mechanism for many anticancer agents. While the specific apoptotic pathway induced by this compound has not been fully elucidated, a generalized workflow for investigating apoptosis is presented below.

Antimalarial Activity

Extracts from plants known to contain this compound, such as Mitragyna inermis, have demonstrated antimalarial properties. However, there is a lack of specific data on the in vitro activity of purified this compound against strains of Plasmodium falciparum.

Table 2: Antimalarial Activity Data for this compound

| Plasmodium falciparum Strain | Assay | Result (Unit) |

| e.g., 3D7 (chloroquine-sensitive) | SYBR Green I-based fluorescence assay | IC50: Data not available |

| e.g., K1 (chloroquine-resistant) | SYBR Green I-based fluorescence assay | IC50: Data not available |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)